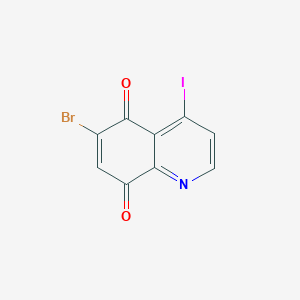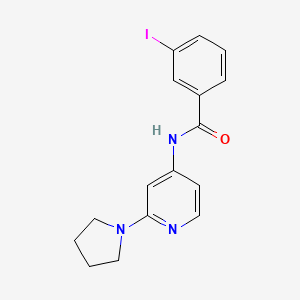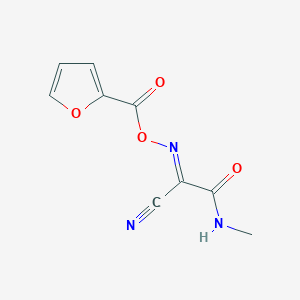![molecular formula C17H13ClN2O3 B12895329 Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate CAS No. 13575-29-6](/img/structure/B12895329.png)
Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a benzyl group, a chlorophenyl group, and a carbamate group attached to the oxazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate typically involves the formation of the oxazole ring followed by the introduction of the benzyl and carbamate groups. One common synthetic route starts with the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with benzyl chloroformate to introduce the benzyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Applications De Recherche Scientifique
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring and attached functional groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (5-(4-methoxyphenyl)oxazol-2-yl)carbamate
- Benzyl (5-(4-fluorophenyl)oxazol-2-yl)carbamate
- Benzyl (5-(4-bromophenyl)oxazol-2-yl)carbamate
Uniqueness
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
13575-29-6 |
|---|---|
Formule moléculaire |
C17H13ClN2O3 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
benzyl N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C17H13ClN2O3/c18-14-8-6-13(7-9-14)15-10-19-16(23-15)20-17(21)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) |
Clé InChI |
AFZFKZOXIBHJFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


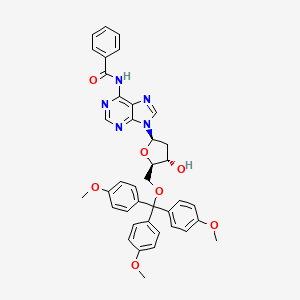
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
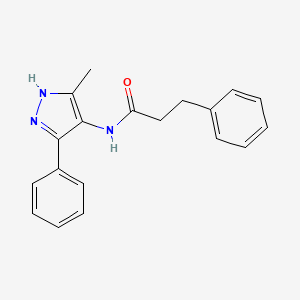
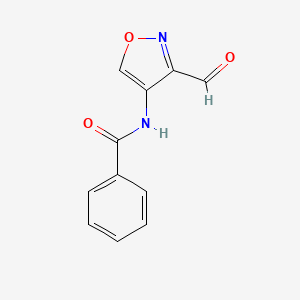
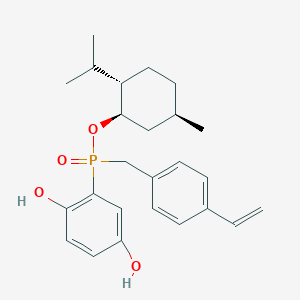
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)
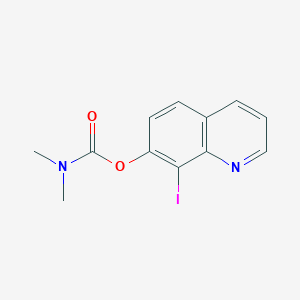
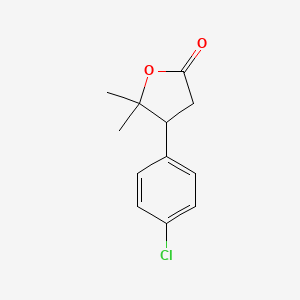
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
